

A Comparative Analysis of Quinoline Yellow and Tartrazine as Food Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinoline Yellow

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A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance and safety profiles of the synthetic food dyes, **Quinoline Yellow** (E104) and Tartrazine (E102). This document provides a detailed analysis supported by experimental data, standardized protocols, and visual representations of metabolic pathways.

Introduction

Quinoline Yellow and Tartrazine are two widely used synthetic yellow food colorants. While both impart a yellow hue to food and beverage products, they differ significantly in their chemical structure, stability, and toxicological profiles. This guide aims to provide a detailed comparative analysis of these two dyes to inform research, product development, and regulatory considerations.

Chemical and Physical Properties

Quinoline Yellow is a quinophthalone dye, while Tartrazine is an azo dye.^{[1][2]} This fundamental difference in their chemical structures influences their physicochemical properties and stability.

Property	Quinoline Yellow	Tartrazine
Chemical Class	Quinophthalone	Azo Dye
E Number	E104	E102
C.I. Name	Food Yellow 13, Acid Yellow 3	Food Yellow 4, Acid Yellow 23
CAS Number	8004-92-0	1934-21-0
Chemical Formula	C ₁₈ H ₉ NNa ₂ O ₈ S ₂ (principal component)	C ₁₆ H ₉ N ₄ Na ₃ O ₉ S ₂
Molecular Weight	477.38 g/mol (principal component)	534.36 g/mol
λ _{max} (in water)	~411-416 nm	~425 nm[3][4]
Appearance	Greenish-yellow powder	Lemon-yellow powder or granules
Solubility in Water	Soluble	20 g/100 mL
Stability	Generally stable to acids and heat.	Good stability to light and heat; stable between pH 3-8.[5]

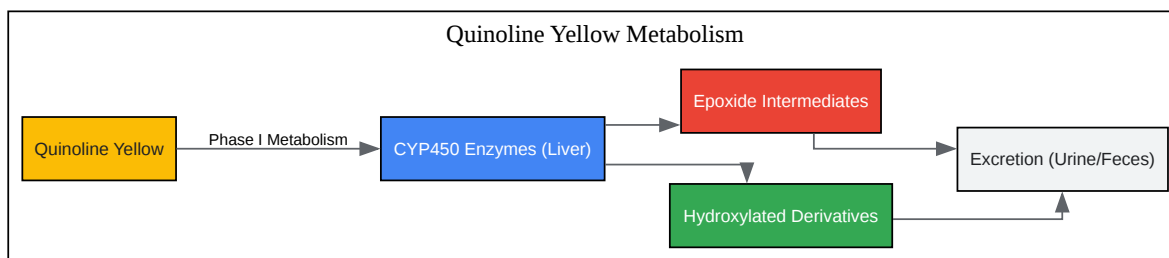
Toxicological Profile: A Comparative Summary

The toxicological profiles of **Quinoline Yellow** and Tartrazine have been extensively studied by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).

Toxicological Endpoint	Quinoline Yellow	Tartrazine
Acceptable Daily Intake (ADI) - JECFA	0-3 mg/kg body weight	0-10 mg/kg body weight[3][6][7]
Acceptable Daily Intake (ADI) - EFSA	0.5 mg/kg body weight[8][9]	7.5 mg/kg body weight[10][11]
Acute Oral LD50 (Rat)	2 g/kg	>2000 mg/kg/bw
Genotoxicity	Some in vitro studies suggest genotoxic potential at high concentrations; however, in vivo studies have not shown significant genotoxic effects. [12][13]	Majority of studies show no mutagenic potential. Some studies indicate transient DNA damage at high doses.
Carcinogenicity	No evidence of carcinogenicity in long-term animal studies. [14]	No evidence of carcinogenicity in long-term animal studies.
Allergenicity	May cause hypersensitivity reactions in some individuals.	More frequently associated with allergic reactions, including asthma and urticaria, particularly in aspirin-sensitive individuals.
Hyperactivity in Children	Associated with increased hyperactivity in children, leading to mandatory warning labels in the EU.	Associated with increased hyperactivity in children, leading to mandatory warning labels in the EU.

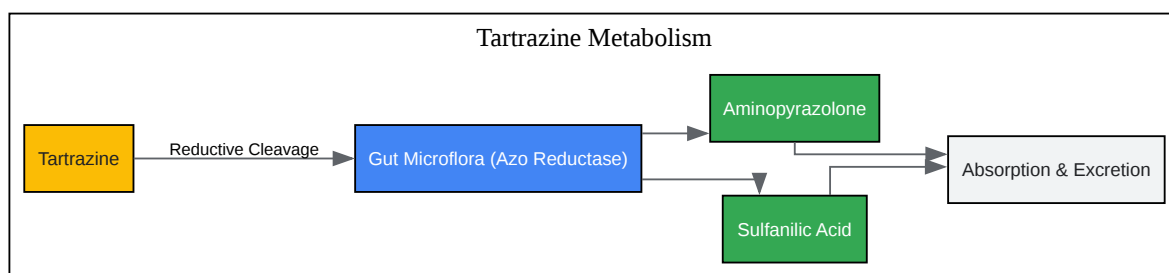
Metabolic Pathways

The metabolism of **Quinoline Yellow** and Tartrazine differs significantly due to their distinct chemical structures. Tartrazine, as an azo dye, is susceptible to reductive cleavage by gut microflora. **Quinoline Yellow**, on the other hand, is metabolized through the cytochrome P450 system in the liver.



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Metabolic Pathway of **Quinoline Yellow**.



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Metabolic Pathway of Tartrazine.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the simultaneous determination of **Quinoline Yellow** and Tartrazine in food and beverage samples.

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD).
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).

2. Reagents:

- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Ammonium acetate.
- Deionized water.
- **Quinoline Yellow** and Tartrazine analytical standards.

3. Chromatographic Conditions:

- Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8).
- Mobile Phase B: Acetonitrile/Methanol mixture.
- Gradient Elution: A programmed gradient from a low to high concentration of Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Column Temperature: 30°C.
- Detection: DAD detection at the λ_{max} of each dye (approx. 412 nm for **Quinoline Yellow** and 427 nm for Tartrazine).

4. Sample Preparation:

- Liquid Samples (e.g., beverages): Degas carbonated samples. Dilute as necessary with deionized water and filter through a 0.45 μ m syringe filter.

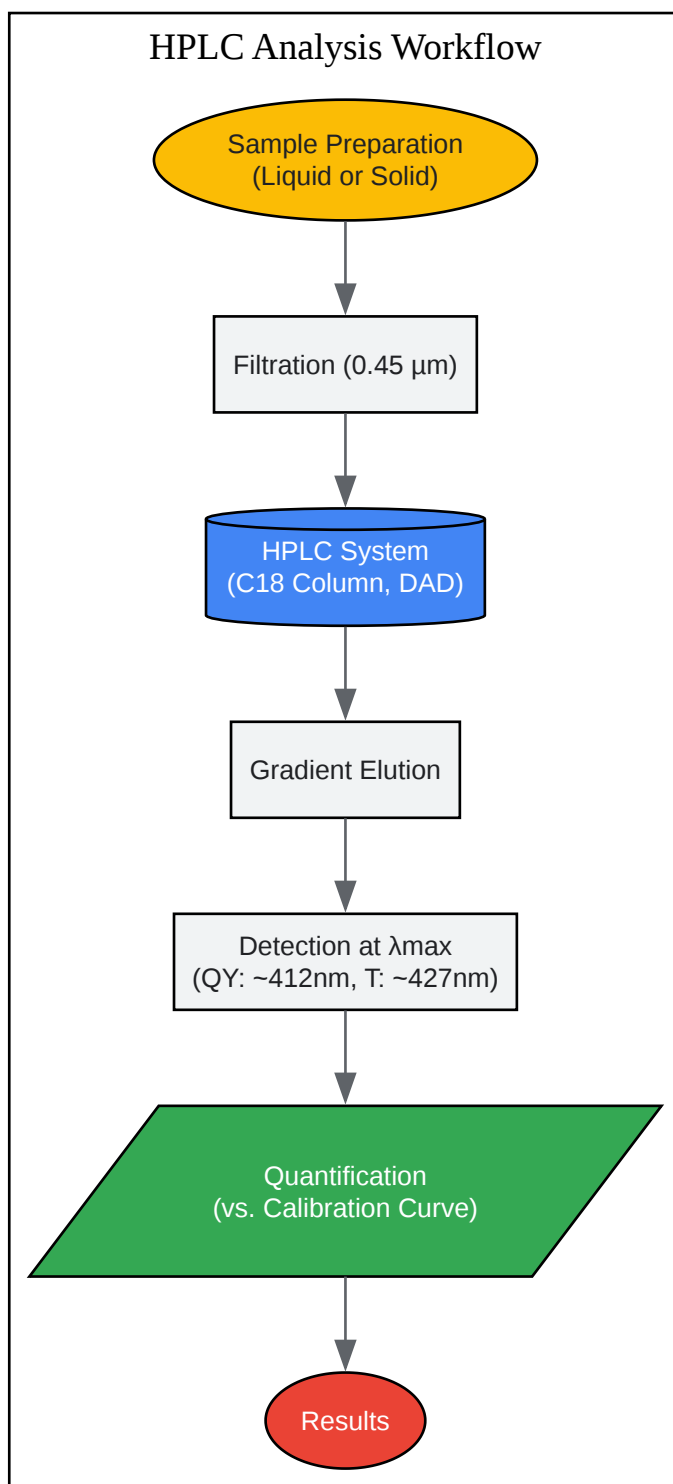
- Solid Samples (e.g., candies): Dissolve a known weight of the sample in a suitable solvent (e.g., water/methanol mixture), sonicate to ensure complete dissolution, centrifuge to remove insoluble matter, and filter the supernatant through a 0.45 μm syringe filter.

5. Calibration:

- Prepare a series of standard solutions of **Quinoline Yellow** and Tartrazine of known concentrations.
- Inject the standard solutions and construct a calibration curve by plotting peak area against concentration for each dye.

6. Quantification:

- Inject the prepared sample solution into the HPLC system.
- Identify the peaks corresponding to **Quinoline Yellow** and Tartrazine based on their retention times.
- Quantify the concentration of each dye in the sample by comparing their peak areas to the calibration curve.



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Workflow for HPLC analysis of food dyes.

Ames Test for Mutagenicity Assessment

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[3][11]

1. Principle: The test utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test substance to cause mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-deficient medium.

2. Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537).
- Minimal glucose agar plates.
- Top agar.
- S9 fraction (for metabolic activation).
- Histidine/biotin solution.
- Test substance (**Quinoline Yellow** or Tartrazine).
- Positive and negative controls.

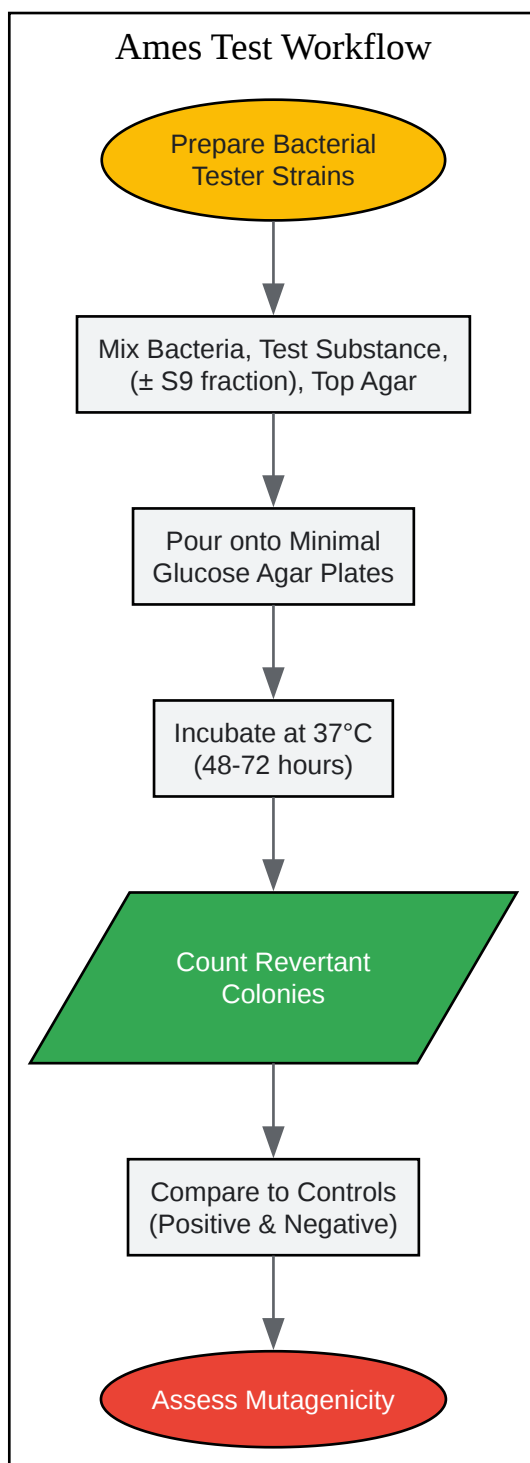
3. Procedure:

- Without Metabolic Activation:
 - Melt the top agar and maintain it at 45°C.
 - To a sterile tube, add the bacterial tester strain, the test substance at various concentrations, and a small amount of histidine/biotin solution.
 - Add the top agar to the tube, mix gently, and pour the mixture onto a minimal glucose agar plate.
 - Incubate the plates at 37°C for 48-72 hours.

- With Metabolic Activation:
 - Follow the same procedure as above, but add the S9 fraction to the mixture in the sterile tube.
- Controls:
 - Negative Control: Use the solvent in which the test substance is dissolved.
 - Positive Control: Use a known mutagen for each tester strain.

4. Data Analysis:

- Count the number of revertant colonies on each plate.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.



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Workflow for the Ames Test.

Conclusion

This comparative analysis demonstrates that while both **Quinoline Yellow** and Tartrazine are effective yellow food colorants, they possess distinct chemical, toxicological, and metabolic profiles. Tartrazine has a higher Acceptable Daily Intake as established by JECFA, but is also more frequently associated with allergic reactions.[3][6][7] Both dyes have been linked to hyperactivity in children, a point of consideration for their use in products marketed to this demographic. The choice between these two dyes should be informed by the specific application, target consumer group, and regulatory landscape of the intended market. The provided experimental protocols offer standardized methods for the quantification and safety assessment of these food additives.

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